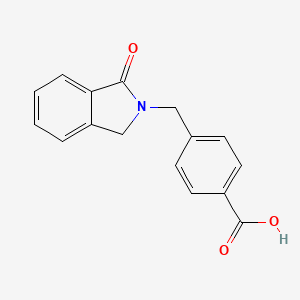
4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid is an organic compound with the molecular formula C16H13NO3 and a molecular weight of 267.27932 g/mol . This compound is characterized by the presence of an isoindolinone moiety attached to a benzoic acid structure. It is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Compounds with an isoindoline nucleus have been found to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the isoindoline nucleus and carbonyl groups at positions 1 and 3 play a significant role in the reactivity of these compounds .
Biochemical Pathways
Compounds with an isoindoline nucleus have been found to have diverse chemical reactivity and promising applications .
Result of Action
Compounds with similar structures have shown significant antibacterial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid typically involves the reaction of isoindolinone derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of a mixed solvent system, such as dioxane, N-dimethylformamide, ethylene glycol dimethyl ether, and acetonitrile, combined with water . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the Ullmann–Goldberg coupling reaction. This method utilizes 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole as starting materials, with copper(I) oxide as a catalyst . The process is optimized for high yield and purity, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted benzoic acids and isoindolinone derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Methyl 4-(1-oxoisoindolin-2-yl)benzoate: A methyl ester derivative with similar chemical properties.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A compound with a pyrazolinone moiety, exhibiting different biological activities.
Uniqueness
4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindolinone moiety allows for versatile chemical modifications, making it a valuable compound in various research applications.
特性
IUPAC Name |
4-[(3-oxo-1H-isoindol-2-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-14-4-2-1-3-13(14)10-17(15)9-11-5-7-12(8-6-11)16(19)20/h1-8H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEXXVQMKGYTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














